molecular formula C10H20N2S B4132769 1-Butyl-3-cyclopentylthiourea

1-Butyl-3-cyclopentylthiourea

Cat. No.: B4132769
M. Wt: 200.35 g/mol
InChI Key: XRDGYGHZLJGCFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-3-cyclopentylthiourea is an organic compound with the molecular formula C₁₀H₂₀N₂S. It belongs to the class of thiourea derivatives, which are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a butyl group and a cyclopentyl group attached to a thiourea moiety.

Preparation Methods

The synthesis of 1-Butyl-3-cyclopentylthiourea typically involves the reaction of cyclopentylamine with butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclopentylamine+Butyl isothiocyanateThis compound\text{Cyclopentylamine} + \text{Butyl isothiocyanate} \rightarrow \text{this compound} Cyclopentylamine+Butyl isothiocyanate→this compound

The reaction is usually conducted in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. After completion, the product is purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

1-Butyl-3-cyclopentylthiourea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield the corresponding amine derivatives. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The thiourea moiety can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles such as halides or alkoxides.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Butyl-3-cyclopentylthiourea has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and as an intermediate in organic synthesis.

    Biology: This compound has been studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Butyl-3-cyclopentylthiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. For example, it can inhibit certain enzymes by binding to their active sites, thereby affecting their catalytic activity.

Comparison with Similar Compounds

1-Butyl-3-cyclopentylthiourea can be compared with other thiourea derivatives such as:

  • 1-Butyl-3-phenylthiourea
  • 1-Butyl-3-cyclohexylthiourea
  • 1-Butyl-3-methylthiourea

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activities. The unique combination of the butyl and cyclopentyl groups in this compound contributes to its distinct properties and applications.

Biological Activity

1-Butyl-3-cyclopentylthiourea (BCPTU) is a compound that has garnered attention in pharmacological research due to its potential biological activities, particularly in relation to histamine receptors. This article explores the biological activity of BCPTU, focusing on its interactions with histamine receptors, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

BCPTU is characterized by its thiourea functional group, which is known to influence its biological activity. The molecular structure can be represented as follows:

  • Chemical Formula : C₁₁H₁₅N₃S
  • Molecular Weight : 219.33 g/mol

The compound's structure includes a butyl group and a cyclopentyl group attached to the thiourea moiety, which plays a critical role in its receptor binding affinity.

Interaction with Histamine Receptors

BCPTU has been evaluated for its affinity towards histamine receptors, specifically H3 and H4 receptors. These receptors are involved in various physiological processes, including neurotransmission and immune responses.

  • H3 Receptor Affinity : BCPTU exhibits moderate affinity for the H3 receptor, which is implicated in central nervous system functions. The binding affinity is influenced by the steric properties of the substituents on the thiourea moiety.
  • H4 Receptor Affinity : The compound also interacts with the H4 receptor, which plays a role in immune cell regulation. Studies indicate that modifications to the cyclopentyl group can enhance selectivity for H4 over H3 receptors.

Structure-Activity Relationship (SAR)

A comprehensive SAR analysis has been conducted to understand how structural variations affect the biological activity of BCPTU and related compounds. Key findings include:

  • Substituent Effects : The presence of cyclopentyl and butyl groups significantly influences receptor binding. For instance, smaller lipophilic substituents tend to increase affinity for H4 receptors while decreasing H3 receptor affinity.
  • Binding Modes : Molecular dynamics simulations suggest that BCPTU can adopt multiple binding modes within the receptor binding pockets, which contributes to its pharmacological profile.

Study 1: Affinity Measurements

A study measured the pKi values of BCPTU analogs at human H3 and H4 receptors using HEK293T cell membranes. Results indicated:

CompoundpKi (H3R)pKi (H4R)ΔpKi (H3R - H4R)
BCPTU7.73 ± 0.107.50 ± 0.040.23
Analog A8.33 ± 0.107.05 ± 0.091.28
Analog B8.79 ± 0.106.90 ± 0.071.89

These measurements demonstrate that while BCPTU has a balanced affinity for both receptors, certain analogs show higher selectivity towards H3 or H4 receptors based on structural modifications.

Study 2: In Vivo Effects

In vivo studies have assessed the impact of BCPTU on inflammatory responses mediated by H4 receptors. Results showed that administration of BCPTU led to a significant reduction in eosinophil migration in animal models of allergic inflammation.

Properties

IUPAC Name

1-butyl-3-cyclopentylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2S/c1-2-3-8-11-10(13)12-9-6-4-5-7-9/h9H,2-8H2,1H3,(H2,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRDGYGHZLJGCFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=S)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Butyl-3-cyclopentylthiourea
Reactant of Route 2
Reactant of Route 2
1-Butyl-3-cyclopentylthiourea
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Butyl-3-cyclopentylthiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
1-Butyl-3-cyclopentylthiourea
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-Butyl-3-cyclopentylthiourea
Reactant of Route 6
Reactant of Route 6
1-Butyl-3-cyclopentylthiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.